p-Mentha-1,5-dien-8-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1686-20-0 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-(4-methylcyclohexa-2,4-dien-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H16O/c1-8-4-6-9(7-5-8)10(2,3)11/h4-6,9,11H,7H2,1-3H3 |
InChI Key |
FQEXRDMYDXBXEO-UHFFFAOYSA-N |
SMILES |
CC1=CCC(C=C1)C(C)(C)O |
Canonical SMILES |
CC1=CCC(C=C1)C(C)(C)O |
Origin of Product |
United States |
Natural Occurrence and Chemotaxonomic Analysis of P Mentha 1,5 Dien 8 Ol
Distribution Across Plant Genera and Species
Presence in Essential Oils
p-Mentha-1,5-dien-8-ol has been identified as a constituent in the essential oils of a wide array of plant genera. Its occurrence is particularly noted in the families Lamiaceae, Apiaceae, Asteraceae, Poaceae, and Cupressaceae.
The compound is found in the essential oil of Mentha arvensis nih.gov. Within the Cymbopogon genus, it has been detected in various species, including as a minor component (0.86%) in the essential oil of Kenyan Citrus limon leaves uc.pt. Studies on Citrus species have identified it in the peel oil of Citrus limon (lemon) at 1.85% and in the peel oil of Fortunella crassifolia (kumquat) at 1.65% tandfonline.comresearchgate.net.
In the Cupressaceae family, this compound is present, though often in trace amounts. It has been detected in the foliar essential oils of Chamaecyparis lawsoniana, Thuja plicata, and Tsuga heterophylla tandfonline.com. More specifically, it was found at a concentration of 0.1% in the leaf oil of two different samples of Tsuga canadensis from North America and in Tsuga mertensiana nih.govmdpi.com. Within the Juniperus genus, it has been reported at 0.5% in the oil of Juniperus oxycedrus from Algeria and at 0.1% in Juniperus phoenicea uc.ptmdpi.com. Notably, one comparative study identified its presence as exclusive to Juniperus macrocarpa when analyzed alongside J. oxycedrus, suggesting its role as a distinguishing marker nih.gov.
The Apiaceae family also features species containing this compound. It has been identified in the roots of Ferula assa-foetida. The genus Ferulago is also reported to contain related compounds mdpi.com.
The Asteraceae family shows a notable presence of the compound. It has been found in the essential oil of Tanacetum tomentellum at 0.3% and in different parts of Tanacetum cilicicum at 0.6% mdpi.com. It is also listed as a constituent in Tanacetum balsamita and Tanacetum argenteum nih.gov.
Finally, within the Lamiaceae, it is a common component in the essential oils of several Greek Sideritis species, including S. scardica, S. raeseri, and S. syriaca, although its percentage is highly variable.
Table 1: Presence of this compound in Various Plant Species
| Family | Genus | Species | Plant Part | Concentration (%) | Reference |
|---|---|---|---|---|---|
| Poaceae | Cymbopogon | Cymbopogon spp. | Not Specified | Present | nih.gov |
| Lamiaceae | Mentha | Mentha arvensis | Not Specified | 0.23 | nih.gov |
| Rutaceae | Citrus | Citrus limon | Leaves | 0.86 | uc.pt |
| Rutaceae | Citrus | Citrus limon | Peel | 1.85 | tandfonline.com |
| Rutaceae | Fortunella | Fortunella crassifolia | Peel | 1.65 | researchgate.net |
| Cupressaceae | Chamaecyparis | Chamaecyparis lawsoniana | Foliage | Trace | tandfonline.com |
| Cupressaceae | Thuja | Thuja plicata | Foliage | Trace | tandfonline.com |
| Pinaceae | Tsuga | Tsuga canadensis | Leaves | 0.1 | nih.gov |
| Pinaceae | Tsuga | Tsuga heterophylla | Foliage | Trace | tandfonline.com |
| Pinaceae | Tsuga | Tsuga mertensiana | Foliage | 0.1 | mdpi.com |
| Cupressaceae | Juniperus | Juniperus oxycedrus | Not Specified | 0.5 | mdpi.com |
| Cupressaceae | Juniperus | Juniperus phoenicea | Not Specified | 0.1 | uc.pt |
| Apiaceae | Ferula | Ferula assa-foetida | Root | Present | |
| Asteraceae | Tanacetum | Tanacetum tomentellum | Aerial Parts | 0.3 | |
| Asteraceae | Tanacetum | Tanacetum cilicicum | Capitula | 0.6 | mdpi.com |
Quantitative Variability in Plant Organs and Developmental Stages
The concentration of this compound is not uniform throughout a single plant; it varies significantly between different organs and can change as the plant develops.
Research on Tanacetum cilicicum demonstrated this variability, where the essential oil from the capitula (flower heads) contained 0.6% of the compound, while the aerial parts showed a different composition mdpi.com. Similarly, studies on Tsuga canadensis reveal compositional differences between various parts. An analysis of its seeds and cones showed that the essential oils had notably different chemical profiles. The seed essential oil was dominated by bornyl acetate (B1210297) (40%), whereas the cone essential oil had much higher levels of monoterpene hydrocarbons like α-pinene and myrcene, indicating that the synthesis and accumulation of this compound are organ-specific. The compound has been specifically quantified in the leaf oil of T. canadensis at 0.1% nih.gov.
The part of the plant from which the oil is extracted is a critical factor, as seen in the genus Citrus. The compound was quantified at 1.85% in oil from the peel of Citrus limon, while a separate study on Kenyan lemon found 0.86% in the oil from the leaves, highlighting intra-plant quantitative differences uc.pttandfonline.com.
Table 2: Quantitative Variability of this compound by Plant Organ
| Genus | Species | Plant Organ | Concentration (%) | Reference |
|---|---|---|---|---|
| Tanacetum | Tanacetum cilicicum | Capitula (Flower Head) | 0.6 | mdpi.com |
| Tsuga | Tsuga canadensis | Leaves | 0.1 | nih.gov |
| Tsuga | Tsuga canadensis | Seeds vs. Cones | Different Profiles | |
| Citrus | Citrus limon | Peel | 1.85 | tandfonline.com |
| Citrus | Citrus limon | Leaves | 0.86 | uc.pt |
Factors Influencing Natural Abundance and Chemotypes
Genetic and Environmental Determinants of Compound Profile
The influence of geography is further supported by research on Chamaecyparis lawsoniana. Essential oils from wild trees in Oregon showed significant compositional differences compared to those from trees cultivated in other locations tandfonline.com. This suggests that environmental factors play a crucial role in shaping the chemical profile. Conversely, the same study found that the essential oil composition of Thuja plicata was remarkably consistent regardless of the collection site, indicating a stronger genetic control over its chemotype tandfonline.com.
Regional and Cultivation Impact on Composition
The geographical origin and cultivation practices have a profound impact on the chemical makeup of essential oils. A comparative analysis of Citrus limon essential oil from Kenya with samples from Tunisia, Iran, and Japan revealed significant differences in composition. For instance, the Kenyan sample had a much lower linalool (B1675412) content compared to the Iranian sample, and its dominant components differed from the Japanese sample, underscoring the development of distinct regional chemotypes uc.pt.
A direct comparison between cultivated and wild-growing plants highlights the impact of human intervention. In a study on Ferula assa-foetida, the essential oil from the roots of a farmed specimen contained 3.44% this compound, a different concentration than that found in the roots of a plant from its natural habitat. This demonstrates that cultivation can alter the biosynthesis and accumulation of specific secondary metabolites.
Chemotaxonomic Utility in Plant Classification
The presence, absence, or relative abundance of this compound can serve as a valuable marker in the chemotaxonomic classification of plants, helping to differentiate between closely related species.
In the genus Juniperus, this compound has shown chemotaxonomic significance. A comparative study of Juniperus macrocarpa and Juniperus oxycedrus found that this compound was exclusively present in J. macrocarpa, making it a key chemical marker for distinguishing the two species nih.gov. While it is found in other Juniperus species, its specific presence or absence can aid in classification efforts within this complex genus uc.ptmdpi.com.
Similarly, in a broad analysis of three Sideritis species, this compound was identified as one of only seven common components across all nine samples studied. Although its quantity varied, its consistent presence suggests it is part of the core chemical fingerprint of these species and could be useful for taxonomic characterization at the genus or section level.
Broader chemotaxonomic trends have also been observed at the family level. An analysis of conifers from the Cupressaceae and Pinaceae families revealed that while both families produce many of the same monoterpenoids, the dominant enantiomers (chiral forms) often differ. For several key terpenes, the (+)-enantiomers tend to dominate in Cupressaceae, whereas the (-)-enantiomers are more prevalent in Pinaceae tandfonline.com. As this compound is a chiral molecule identified in these chemotaxonomic surveys, its enantiomeric distribution could serve as a further tool for plant classification.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| α-Phellandren-8-ol |
| α-Pinene |
| Bornyl acetate |
| Camphor |
| cis-Chrysanthenyl acetate |
| (E)-Nerolidol |
| 1,8-Cineole |
| Linalool |
| Limonene (B3431351) |
| Myrcene |
| Sabinene |
| Terpinen-4-ol |
| trans-Pinocarveol |
| trans-Verbenol |
| α-Thujone |
Biosynthetic Pathways and Enzymatic Transformations of P Mentha 1,5 Dien 8 Ol
Proposed Biosynthetic Routes from Common Monoterpene Precursors
While a complete, linear biosynthetic pathway from the universal monoterpene precursor, geranyl pyrophosphate (GPP), to p-mentha-1,5-dien-8-ol is not fully elucidated in a single organism, evidence from various biotransformation studies allows for the proposal of likely routes. The formation of the p-menthane (B155814) backbone typically proceeds from GPP via cyclization to form monoterpene olefins like limonene (B3431351) or bicyclic monoterpenes such as carenes. These hydrocarbons then serve as substrates for subsequent oxygenation reactions.
Based on microbial and plant cell culture studies, this compound is likely formed as a downstream product from the enzymatic modification of other monoterpenes. For instance, studies have demonstrated its production from the biotransformation of 3-carene (B45970). asm.org This suggests a biosynthetic route where a carene synthase first produces the bicyclic monoterpene, which is then rearranged and hydroxylated by a cytochrome P450 monooxygenase to yield this compound.
Microbial and Plant Cell Biotransformation Studies
Biotransformation using whole cells or cell cultures provides a powerful method for producing valuable oxygenated monoterpenes that may be difficult to synthesize chemically. nih.gov These systems utilize the inherent enzymatic machinery of the cells to perform regio- and stereospecific modifications on exogenous substrates.
The transformation of isomeric monoterpenes, particularly carenes, has been shown to yield p-menthane derivatives. A notable example is the biotransformation of (1S)-3-carene.
Fungal Biotransformation : A limonene-3-hydroxylase from the fungus Aureobasidium pullulans has been shown to convert 3-carene, delivering p-1,5-menthadien-8-ol as a primary product. asm.org This demonstrates the capability of fungal enzymes to catalyze the complex rearrangement and hydroxylation required for this conversion.
Plant Cell Culture Transformation : Suspension cultures of Norway spruce (Picea abies) readily transform (1S)-3-carene into a variety of oxygenated products. nih.govnih.gov While the primary p-menthane derivative reported in time-course studies was (1R)-p-mentha-1(7),2-dien-8-ol, this highlights the capacity of plant enzymes to utilize carene as a substrate for producing p-menthane alcohols. nih.govnih.gov The rapid formation of this product suggests an efficient enzymatic system for the cleavage of the cyclopropane (B1198618) ring in 3-carene and subsequent hydroxylation. nih.gov
Table 1: Biotransformation of Isomeric Terpenes to p-Menthane Derivatives
| Biocatalyst | Substrate | Major Product(s) | Reference |
| Aureobasidium pullulans (Limonene-3-hydroxylase) | 3-Carene | p-1,5-Menthadien-8-ol | asm.org |
| Picea abies (Suspension culture) | (1S)-3-Carene | (1R)-p-Mentha-1(7),2-dien-8-ol, p-Cymen-8-ol, m-Cymen-8-ol | nih.govnih.gov |
Enzymatic Hydroxylation and Oxidation Mechanisms
The key reaction in the formation of this compound from a hydrocarbon precursor is hydroxylation. This is typically catalyzed by cytochrome P450-dependent mixed-function oxygenases (CYP450s), a versatile class of enzymes found in plants and fungi. nih.gov
These enzymatic systems require molecular oxygen (O₂) and a reducing equivalent, typically provided by NADPH, to insert a single oxygen atom into the substrate. nih.gov The hydroxylation occurs at specific, activated positions on the monoterpene scaffold, often at an allylic carbon. The enzymes exhibit a high degree of regiospecificity, meaning they selectively hydroxylate a particular carbon atom. nih.govresearchgate.net For example, different limonene hydroxylases from Mentha species can specifically target the C-3, C-6, or C-7 positions of the limonene ring. nih.gov This specificity is dictated by the enzyme's active site, which binds the substrate in a precise orientation. researchgate.net
Biocatalysis can lead to a cascade of reactions, producing a variety of oxygenated derivatives from a single starting monoterpene. The initial hydroxylation product can be further oxidized or rearranged by other enzymes within the cell.
In the biotransformation of (1S)-3-carene by Picea abies cell cultures, the initially formed (1R)-p-mentha-1(7),2-dien-8-ol is a transient product. nih.govnih.gov Over time, its concentration decreases as it is converted into other compounds. The culture subsequently produces aromatic derivatives such as p-cymen-8-ol and m-cymen-8-ol through dehydrogenation reactions. nih.gov This demonstrates that the biocatalytic system can perform sequential oxidation steps, first hydroxylation and then dehydrogenation, to create a suite of related compounds.
Table 2: Production of Oxygenated Derivatives from Monoterpene Precursors
| Precursor | Biocatalyst | Initial Oxygenated Product | Subsequent Oxygenated Derivatives | Reference |
| (1S)-3-Carene | Picea abies | (1R)-p-Mentha-1(7),2-dien-8-ol | p-Cymen-8-ol, m-Cymen-8-ol | nih.govnih.gov |
| (R)-(+)-Limonene | Aspergillus cellulosae | (+)-Perillyl alcohol, (+)-cis-Carveol | (+)-Isopiperitenone | mdpi.com |
Enzymology of this compound Formation (e.g., Limonene Hydroxylases)
The enzymes responsible for the specific hydroxylation of monoterpenes belong to the cytochrome P450 superfamily. While enzymes that specifically form this compound are not as extensively characterized as those in the menthol (B31143) biosynthesis pathway, studies on related enzymes provide significant insight.
The term "limonene hydroxylase" refers to a functional class of CYP450s that hydroxylate limonene at various positions. nih.gov Well-studied examples from Mentha species include:
(-)-Limonene-3-hydroxylase (CYP71D13) : This enzyme catalyzes the first step in menthol biosynthesis in peppermint by hydroxylating (-)-limonene (B1674923) to (-)-trans-isopiperitenol. researchgate.net
(-)-Limonene-6-hydroxylase (CYP71D18) : Found in spearmint, this enzyme hydroxylates (-)-limonene to produce (-)-trans-carveol, the precursor to carvone. researchgate.net
Crucially, a fungal limonene-3-hydroxylase (L3H) from Aureobasidium pullulans has been identified that not only acts on limonene but also converts 3-carene into p-1,5-menthadien-8-ol. asm.orgbiorxiv.org This demonstrates the catalytic promiscuity of some CYP450s, allowing them to accept alternative substrates and, in this case, perform a more complex reaction involving both ring-opening and hydroxylation to form the specific target compound. These enzymes are highly regio- and stereoselective, ensuring the production of specific isomers. asm.orgresearchgate.net
Table 3: Examples of Monoterpene-Hydroxylating Cytochrome P450 Enzymes
| Enzyme | Source Organism | Substrate(s) | Major Product(s) | Reference |
| Limonene-3-Hydroxylase (L3H) | Aureobasidium pullulans | (+)-Limonene, 3-Carene | (+)-trans-Isopiperitenol, p-1,5-Menthadien-8-ol | asm.org |
| (-)-Limonene-3-Hydroxylase (CYP71D13) | Mentha x piperita (Peppermint) | (-)-Limonene | (-)-trans-Isopiperitenol | researchgate.net |
| (-)-Limonene-6-Hydroxylase (CYP71D18) | Mentha spicata (Spearmint) | (-)-Limonene | (-)-trans-Carveol | nih.govresearchgate.net |
| (-)-Limonene-7-Hydroxylase | Perilla frutescens | (-)-Limonene | (-)-Perillyl alcohol | nih.gov |
Chemical Synthesis Strategies for P Mentha 1,5 Dien 8 Ol
General Synthetic Approaches for Oxygenated Monoterpenes
The synthesis of oxygenated monoterpenes, such as p-mentha-1,5-dien-8-ol, typically involves the functionalization of a parent terpene hydrocarbon. Common starting materials include readily available monoterpenes like limonene (B3431351), α-pinene, and α-phellandrene, which can be sourced from essential oils. thegoodscentscompany.comforeverest.net General synthetic strategies include oxidation, isomerization, and biotransformation.
Oxidation reactions are a primary method for introducing oxygen-containing functional groups. For instance, the epoxidation of the endocyclic double bond of limonene is a key step in the synthesis of its derivatives. google.com A process for preparing (+)-p-mentha-2,8-dien-1-ol, an isomer of this compound, starts with the epoxidation of (+)-(R)-limonene using a peracid, such as peracetic acid. google.com The resulting limonene oxide can then undergo further reactions. In one patented method, (+)-limonene oxide is reacted with an amine in the presence of a Lewis acid to form an amine adduct. This intermediate is then oxidized to an N-oxide, which is subsequently pyrolyzed in a Cope elimination reaction to yield (+)-p-mentha-2,8-dien-1-ol. google.com
Photo-oxidation is another valuable technique. The ultraviolet irradiation of α-phellandrene (p-mentha-1,5-diene) in an ethereal solution can lead to ring-opening, forming a mixture of geometrical isomers of 3,7-dimethylocta-1,3,5-triene. rsc.org Continued irradiation can produce a variety of monomeric photoproducts. rsc.org While not directly yielding this compound, this demonstrates the potential of photochemical methods to modify the p-menthadiene scaffold.
Acid-catalyzed transformations are also employed to produce terpenoids. mdpi.com These reactions can induce isomerization and other rearrangements to yield a variety of structures. For example, the synthesis of a p-mentha-1,8-diene triol derivative was achieved from (–)-verbenone, involving an acid-catalyzed rearrangement of a pinane (B1207555) epoxy diol on montmorillonite (B579905) clay as a key step.
Table 1: General Synthetic Strategies for Oxygenated Monoterpenes
| Strategy | Precursor Example | Reagents/Conditions | Product Example |
| Epoxidation & Rearrangement | (+)-(R)-Limonene | 1. Peracetic acid2. Amine, Lewis acid3. Oxidation (to N-oxide)4. Pyrolysis | (+)-p-mentha-2,8-dien-1-ol |
| Photo-oxidation | α-Phellandrene | UV irradiation, ether | 3,7-dimethylocta-1,3,5-triene isomers |
| Acid-Catalyzed Rearrangement | (–)-Verbenone | 1. LiAlH4, VO(acac), t-BuOOH2. Montmorillonite clay | p-Mentha-1,8-diene triol |
Green Chemistry Principles in this compound Production
Modern synthetic chemistry is increasingly focused on sustainable practices, and the production of terpenoids is no exception. Green chemistry principles are being applied to reduce the environmental impact of these syntheses. Key strategies include the use of renewable feedstocks, biocatalysis, and environmentally benign solvents.
The most prominent green approach for producing this compound and related compounds is biotransformation. This method uses microorganisms or their enzymes to perform specific chemical conversions. The precursor, α-phellandrene, is a natural product found in the essential oils of plants like Eucalyptus and Pinus species, making it a renewable feedstock. mdpi.comencyclopedia.pub
Several studies have demonstrated the biotransformation of α-phellandrene using various fungi, yeasts, and bacteria. mdpi.comnih.gov For example, the microbial transformation of (–)-(R)-α-phellandrene has been shown to yield a variety of oxygenated metabolites. mdpi.comencyclopedia.pub While this compound itself is not always the main product, these studies reveal the potential of biocatalysis to hydroxylate the terpene backbone. The metabolites produced are often regio- and stereoselective, a level of precision that can be difficult to achieve with conventional chemical methods. mdpi.com
The use of terpenes themselves as green solvents is another area of interest. researchgate.net Traditional extractions of natural products often rely on petroleum-based solvents like hexane. nih.gov Terpenes, being bio-based and biodegradable, offer a more sustainable alternative for extracting other natural compounds. researchgate.net This creates a circular economy potential where terpenes from biomass can be used as solvents.
Furthermore, the development of heterogeneous catalysts for terpene conversions aligns with green chemistry principles. mdpi.com Solid catalysts are easily separated from the reaction mixture, can often be regenerated and reused, and can reduce the generation of waste compared to homogeneous acid catalysts. mdpi.com
Table 2: Green Chemistry Approaches in Oxygenated Monoterpene Synthesis
| Green Chemistry Principle | Application in Terpenoid Synthesis | Example |
| Use of Renewable Feedstocks | Starting from natural terpenes instead of petroleum-based precursors. | Synthesis from α-phellandrene found in essential oils. |
| Biocatalysis | Using microorganisms or enzymes for specific chemical transformations. | Biotransformation of α-phellandrene to hydroxylated derivatives. nih.govathmsi.org |
| Safer Solvents | Replacing hazardous organic solvents with greener alternatives. | Use of terpenes like α-pinene as extraction solvents. researchgate.net |
| Catalysis | Employing efficient and recyclable catalysts to minimize waste. | Use of solid acid catalysts for terpene isomerization and functionalization. mdpi.com |
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound is of interest for exploring structure-activity relationships and developing new compounds with unique properties. As this compound (or α-phellandren-8-ol) is a tertiary alcohol, its derivatives often involve modifications at other positions of the p-menthadiene framework.
Biotransformation of the parent terpene, α-phellandrene, provides a direct route to various hydroxylated derivatives. For instance, the biotransformation of (–)-(R)-α-phellandrene has been reported to produce several metabolites, including:
5-p-menthene-1,2-diol
p-mentha-1(7),5-dien-2-ol
cis-p-menth-2-en-1-ol (B1233582)
6-hydroxypiperitone
α-phellandrene epoxide
carvotanacetone (B1241184) mdpi.comencyclopedia.pubathmsi.org
These compounds represent a range of derivatives where hydroxyl, ketone, or epoxide functionalities have been introduced at different positions of the p-menthane (B155814) skeleton. The compound 5-p-menthene-1,2-diol, a diol derivative, showed notable antimicrobial activity. nih.gov
A more complex derivative, a p-mentha-1,8-diene triol, was synthesized from (–)-verbenone. This multi-step synthesis involved the formation of a pinane epoxy diol intermediate, which then underwent an acid-catalyzed rearrangement using montmorillonite clay to form the p-mentha-1,8-diene framework. This demonstrates how different terpene scaffolds can be chemically manipulated to produce complex p-menthadiene derivatives.
Table 3: Examples of this compound Related Derivatives
| Compound Name | Precursor | Method |
| 5-p-menthene-1,2-diol | (–)-(R)-α-Phellandrene | Biotransformation with Corynespora cassiicola mdpi.comencyclopedia.pub |
| p-mentha-1(7),5-dien-2-ol | (–)-(R)-α-Phellandrene | Biotransformation mdpi.comathmsi.org |
| cis-p-menth-2-en-1-ol | (–)-(R)-α-Phellandrene | Biotransformation mdpi.comathmsi.org |
| p-Mentha-1,8-diene triol | (–)-Verbenone | Multi-step chemical synthesis including acid-catalyzed rearrangement |
Stereochemical Characterization and Its Research Implications for P Mentha 1,5 Dien 8 Ol
Isomeric Forms and Configurational Analysis
The chemical structure of p-mentha-1,5-dien-8-ol, with the IUPAC name 2-(4-methylcyclohexa-2,4-dien-1-yl)propan-2-ol, contains a single stereocenter at the C1 position of the cyclohexadiene ring—the carbon to which the 2-hydroxypropan-2-yl group is attached. nih.gov This chirality dictates that the compound can exist as a pair of enantiomers: (R)-p-mentha-1,5-dien-8-ol and (S)-p-mentha-1,5-dien-8-ol.
The existence of these distinct stereoisomers is confirmed by the separate identification and characterization of its chiral precursors, (R)-(−)-α-phellandrene and (S)-(+)-α-phellandrene, which are naturally occurring enantiomers of the parent hydrocarbon. thegoodscentscompany.com The general, non-stereospecific form of the compound is most commonly cited in chemical databases, while specific enantiomers are referenced in more specialized contexts. nih.govnist.govchemsrc.com
The spatial arrangement of the atoms, or configuration, at the chiral center is critical as it often governs the molecule's biological and sensory properties. While specific property data for each enantiomer of this compound is not extensively detailed in the literature, it is a well-established principle in terpene chemistry that different enantiomers can exhibit markedly different biological activities and odors.
Table 1: Isomeric Forms and Identifiers for p-Mentha-1,5-dien-8-ol
| Isomeric Form | Common Name | CAS Registry Number | IUPAC InChIKey (Non-Stereospecific) |
|---|---|---|---|
| Racemic/Unspecified | α-Phellandren-8-ol | 1686-20-0 | FQEXRDMYDXBXEO-UHFFFAOYSA-N |
| (R)-enantiomer | (R)-(−)-α-Phellandren-8-ol | 38344-42-2 |
Stereoselective Synthesis and Enantiomeric Purity
Achieving high enantiomeric purity is a central goal in modern organic synthesis, particularly for biologically active molecules and their intermediates. The synthesis of a single, desired stereoisomer of this compound requires a stereoselective approach, which introduces the chiral center in a controlled manner. While specific protocols for this compound are not widely published, strategies employed for closely related p-menthane (B155814) derivatives provide a clear blueprint for how such a synthesis would be approached.
A prominent strategy involves starting with a readily available chiral precursor from nature's "chiral pool." For instance, the stereoselective synthesis of (+)-p-mentha-2,8-dien-1-ol, a positional isomer, is well-documented and often begins with (+)-limonene, which is the (R)-enantiomer. google.com The synthesis proceeds through a regio- and stereoselective epoxidation of the starting material, followed by a controlled ring-opening of the resulting epoxide. google.comgoogle.com This ensures that the chirality of the starting material is faithfully transferred to the product.
Another powerful approach is biotransformation, where microorganisms or isolated enzymes are used to perform stereoselective hydroxylations on terpene skeletons. The metabolism of d-limonene in various organisms is known to produce an array of hydroxylated p-menthane derivatives, demonstrating the feasibility of enzymatic reactions for creating specific stereoisomers. nih.gov
The importance of such selective methods is underscored by the challenges of separating a mixture of enantiomers, which is often inefficient and costly. For applications in fields like pharmaceuticals or fragrance, producing a compound with high enantiomeric purity is frequently a commercial necessity. google.com
Table 2: Analogous Stereoselective Synthetic Approaches for p-Menthane Scaffolds
| Target Compound Family | Chiral Precursor | Key Synthetic Step | Significance |
|---|---|---|---|
| p-Mentha-2,8-dien-1-ols | (+)-Limonene | Stereoselective epoxidation and ring-opening | Transfers chirality from a natural product to a synthetic intermediate. google.comgoogle.com |
| p-Mentha-1,8-diene Triols | (−)-Verbenone | Acid-catalyzed rearrangement of a pinane (B1207555) epoxy diol | Uses a different chiral pool starting material to construct the p-menthane skeleton. researchgate.net |
Role of Specific Stereoisomers in Further Chemical Conversions (e.g., Chiral Pool Synthesis)
Specific stereoisomers of p-menthane derivatives are highly valuable as chiral building blocks, or synthons, in the total synthesis of more complex natural products and pharmaceuticals. This strategy, known as chiral pool synthesis, leverages the pre-existing stereochemistry of a simple, abundant molecule to build a complex target without the need to create the chiral centers from scratch.
A premier example of this principle is the use of (+)-p-mentha-2,8-dien-1-ol as a key intermediate in the synthesis of (-)-Δ⁹-tetrahydrocannabinol (THC), the principal psychoactive constituent of cannabis. google.comnih.gov In this process, the defined stereochemistry of (+)-p-mentha-2,8-dien-1-ol, which is itself derived from (+)-limonene, dictates the final stereochemical configuration of the THC molecule. google.com This is crucial because the biological activity of THC is highly dependent on its specific stereoisomeric form.
By analogy, the enantiomers of this compound represent potential chiral synthons for organic chemists. An enantiomerically pure form, such as (R)-p-mentha-1,5-dien-8-ol, could be used to introduce its specific three-dimensional structure into a novel, larger molecule. This approach is fundamental to drug discovery and the synthesis of complex natural products, where controlling the precise stereochemistry of the final target is paramount for achieving the desired biological function. The availability of both (R)- and (S)-α-phellandrene from natural sources provides a direct entry point to the synthesis of either enantiomer of this compound for such applications. thegoodscentscompany.com
Biological Activities and Mechanistic Studies of P Mentha 1,5 Dien 8 Ol
In Vitro Antimicrobial Research
Comprehensive studies dedicated to the antimicrobial effects of isolated p-mentha-1,5-dien-8-ol are not readily found in the current scientific literature. The antimicrobial properties are often attributed to the essential oils in which this compound is found, which contain a multitude of other active molecules.
Antibacterial Efficacy and Proposed Mechanisms
There is currently no specific data available from in vitro studies on the antibacterial efficacy of pure this compound. Research has predominantly focused on the antibacterial action of essential oils from plants like those of the Mentha genus, which have shown broad-spectrum activity. The antibacterial effects of these oils are generally linked to major components such as menthol (B31143), carvone, and limonene (B3431351), which are thought to disrupt bacterial cell membranes and interfere with cellular processes. However, the specific contribution of this compound to these effects has not been elucidated.
Antifungal Activities
Similarly, there is a lack of research specifically investigating the antifungal activity of isolated this compound. Studies on the related compound, α-phellandrene, have demonstrated antifungal properties against various pathogens, including Penicillium cyclopium. The proposed mechanisms for α-phellandrene's action include the disruption of the fungal cell membrane integrity, leading to the leakage of cellular components. Whether this compound exhibits similar activity or mechanisms remains to be investigated.
In Vitro Antioxidant Investigations
Direct in vitro antioxidant studies on purified this compound are scarce. The antioxidant potential of Mentha species has been well-documented, but this activity is typically ascribed to the synergistic effects of various compounds within the essential oil, particularly phenolic compounds.
Free Radical Scavenging Capabilities
There is no specific information in the reviewed literature detailing the free radical scavenging capabilities of isolated this compound. Studies on Mentha extracts have shown significant scavenging activity against radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl), but the activity is correlated with the total phenolic content of the extracts. The individual contribution of terpenoid alcohols like this compound to this activity is yet to be determined.
Inhibition of Oxidative Stress Pathways
Data regarding the ability of this compound to inhibit oxidative stress pathways in vitro is not available. Research in this area has generally been conducted on complex plant extracts, making it impossible to isolate the effect of this specific compound.
Enzymatic Inhibition Studies
There is a notable absence of published research investigating the inhibitory effects of this compound on enzymes such as xanthine (B1682287) oxidase, α-amylase, or lipoxygenase. While various natural compounds, including other terpenoids and phenolics, have been studied for their enzyme-inhibiting potential, this compound has not been a specific subject of these investigations. For instance, while some plant extracts have shown inhibitory activity against α-amylase, a key enzyme in carbohydrate digestion, or xanthine oxidase, involved in uric acid production, the specific molecules responsible have often been other classes of compounds.
Ecological and Inter Species Roles of P Mentha 1,5 Dien 8 Ol
Contribution to Plant Defense Mechanisms
While direct evidence for the role of p-Mentha-1,5-dien-8-ol in plant defense is still an emerging area of research, the functions of structurally similar p-menthane (B155814) derivatives suggest a potential role in deterring herbivores or attracting beneficial insects. Terpenoids, in general, are a major class of secondary metabolites involved in plant defense.
Research has shown that related p-menthane compounds are utilized by insects for chemical communication. For instance, a similar, unstable compound, p-mentha-1,3-dien-8-ol, is produced by the cerambycid beetle Paranoplium gracile as a pheromone. illinois.edu Another related novel compound, p-mentha-1,3-dien-9-ol, has been identified as an aggregation-sex pheromone for the Eurasian longhorn beetle Aromia moschata moschata and the North American species Holopleura marginata. illinois.edu This compound also attracted another longhorn beetle, Xestoleptura crassipes. illinois.edu The use of such compounds by insects for pheromonal communication highlights their bioactivity and potential for plants to co-opt these signals for defense, for example, by attracting the predators or parasitoids of herbivorous insects.
The presence of p-menthane derivatives in the essential oils of various plants known for their medicinal and aromatic properties, such as those from the Lippia and Citrus genera, also points towards a likely role in defending against microbial pathogens and herbivores. nih.govnih.gov
Role in Plant Volatile Organic Compound Profiles
This compound is a component of the volatile organic compound profiles of several plant species. The release of this and other VOCs contributes to the characteristic aroma of a plant and is crucial for its interactions with the environment, including attracting pollinators and seed dispersers. scielo.br
This compound has been identified in a number of plants, often as a minor constituent within a complex mixture of other monoterpenes and sesquiterpenes. The table below lists some of the plant species in which this compound has been detected.
| Plant Species | Family | Common Name |
| Anthemis aciphylla | Asteraceae | --- |
| Meriandra bengalensis | Lamiaceae | Bengal Sage |
| Teucrium polium | Lamiaceae | Felty Germander |
| Citrus paradisi | Rutaceae | Grapefruit |
This table is generated based on available research data. The presence and concentration of the compound can vary based on the plant's developmental stage, environmental conditions, and the specific chemotype.
In grapefruit (Citrus paradisi), for example, a wide array of volatile compounds, including various p-menthane derivatives, contribute to its distinct aroma. nih.govtandfonline.com The essential oils of different Lippia alba chemotypes are also rich in monoterpenes, and while this compound itself is not always a major component, the profile is dominated by related compounds like limonene (B3431351), carvone, and citral. nih.govspandidos-publications.com The presence of this compound in plants such as Meriandra bengalensis and Teucrium polium further underscores its distribution across different plant families. neist.res.invulcanchem.com
Future Research Trajectories for P Mentha 1,5 Dien 8 Ol
Elucidation of Novel Biosynthetic Pathways
While the general pathways for monoterpene biosynthesis are established, the specific enzymatic steps leading to p-mentha-1,5-dien-8-ol are not fully elucidated. Future research should focus on identifying and characterizing the specific terpene synthases (TPS) and cytochrome P450 enzymes responsible for its formation in various plant species. swissorganic.co.uknih.gov Understanding these pathways at a molecular level is crucial for several reasons. It can reveal novel enzymatic mechanisms and expand our knowledge of the vast chemical diversity found in nature. nih.gov
Furthermore, identifying the genes involved in the biosynthesis of this compound could enable the use of metabolic engineering and synthetic biology approaches for its production. nih.govnih.gov By heterologously expressing these genes in microbial hosts like Saccharomyces cerevisiae or various bacteria, it may be possible to develop sustainable and scalable production platforms for this compound, overcoming the limitations of natural extraction. nih.govresearchgate.net
Development of Advanced Green Synthesis Methodologies
The chemical synthesis of terpenoids often involves harsh reaction conditions and the use of hazardous reagents. A significant area for future research is the development of advanced green synthesis methodologies for this compound. This involves exploring environmentally benign solvents, such as terpenes themselves, and developing highly selective and efficient catalytic systems. abo.firesearchgate.net
Recent advancements in heterogeneous catalysis offer promising routes for the transformation of terpene feedstocks. abo.fi Research could focus on designing novel catalysts that can stereoselectively synthesize this compound from readily available precursors like limonene (B3431351) or α-phellandrene. abo.fi The development of one-pot synthesis and tandem reactions would further enhance the sustainability and economic viability of its production. abo.fi Such green chemistry approaches are essential for the industrial application of this compound in a circular economy framework. rsc.org
Comprehensive Structure-Activity Relationship Elucidation for Diverse Biological Targets
Preliminary studies have suggested various biological activities for compounds structurally related to this compound. mdpi.com However, a comprehensive understanding of its structure-activity relationships (SAR) is lacking. Future research should systematically investigate the interaction of this compound and its synthetic derivatives with a wide range of biological targets. spirochem.com
This involves synthesizing a library of analogs with modifications to the hydroxyl group, the double bonds, and the methyl group. These analogs can then be screened against various enzymes, receptors, and cell lines to identify key structural features responsible for specific biological effects. mdpi.com Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to guide the design of more potent and selective compounds. spirochem.com A thorough SAR elucidation will be critical for developing potential therapeutic agents or other bioactive products based on the this compound scaffold.
Exploration of New Biotransformation Systems for Compound Production
Biotransformation, the use of biological systems to perform chemical reactions, offers a powerful and sustainable alternative to traditional chemical synthesis. nih.gov Future research should explore the use of novel microorganisms and enzymes for the production of this compound. This could involve screening diverse microbial collections for strains capable of converting abundant and inexpensive terpene precursors into the desired product.
The field of biotransformation is constantly evolving, with new enzymes and metabolic pathways being discovered. nih.gov By leveraging techniques like directed evolution and protein engineering, the catalytic efficiency and substrate specificity of enzymes involved in terpene metabolism can be enhanced. biorxiv.org Establishing efficient biotransformation systems would not only provide a green route for the synthesis of this compound but also for the generation of novel derivatives with potentially enhanced biological activities.
Role in Inter-organismal Chemical Ecology
Terpenoids play crucial roles in the chemical communication between organisms, acting as attractants, repellents, and defense compounds. nih.gov The ecological role of this compound is largely unknown. Future research should investigate its function in inter-organismal chemical ecology.
This could involve studying its presence in plant volatiles and its effect on insect behavior, such as attracting pollinators or deterring herbivores. Research could also explore its potential antimicrobial properties and its role in plant defense against pathogens. Understanding the ecological significance of this compound will provide valuable insights into the complex chemical interactions that shape ecosystems and could lead to the development of novel, environmentally friendly pest management strategies.
Q & A
Basic Research Questions
Q. How is p-Mentha-1,5-dien-8-ol identified and quantified in complex plant matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification. Retention indices (e.g., AI: 1166, KI: 1170) and mass spectral libraries are used to confirm its presence, as demonstrated in studies on Angelica gigas and Rydingia michauxii . Calibration curves using internal standards (e.g., hexadecane) improve accuracy, while reproducibility requires strict control of column temperature and carrier gas flow rates .
Q. What are the primary natural sources of p-Mentha-1,5-dien-8-ol?
- Methodological Answer : The compound occurs in essential oils of Juniperus communis (0.42%), Cymbopogon jwarancusa (0.34%), and Rydingia michauxii (0.71–0.78% during flowering stages). Source identification involves comparative metabolomics using GC-MS and validation via spectral matching against databases like Adams’ Identification of Essential Oil Components .
Q. How can researchers ensure purity when isolating p-Mentha-1,5-dien-8-ol from co-eluting terpenoids?
- Methodological Answer : Enantiomeric separation requires chiral stationary-phase GC columns (e.g., β-cyclodextrin derivatives). Co-elution issues, such as with α-terpineol or myrtenol, are resolved using heart-cutting 2D-GC or preparative HPLC with UV detection at 210–230 nm. Purity is confirmed via NMR (¹H and ¹³C) and optical rotation measurements .
Advanced Research Questions
Q. What experimental designs are optimal for studying p-Mentha-1,5-dien-8-ol’s biosynthetic pathways?
- Methodological Answer : Isotopic labeling (¹³C-glucose or ²H₂O tracer studies) combined with time-course GC-MS analysis can map precursor incorporation. For in planta studies, RNAi silencing of candidate genes (e.g., terpene synthases) in Mentha species is paired with metabolite profiling to identify pathway bottlenecks . Frameworks like PICOT (Population: plant tissues; Intervention: gene silencing; Comparison: wild-type; Outcome: terpene levels; Time: developmental stages) ensure hypothesis rigor .
Q. How do enantiomeric differences in p-Mentha-1,5-dien-8-ol affect its biological activity?
- Methodological Answer : Enantiomers (e.g., cis vs. trans) are synthesized via asymmetric catalysis (e.g., Sharpless epoxidation) and tested in bioassays. For example, trans-p-Mentha-1,5-dien-8-ol exhibits higher antimicrobial activity against Staphylococcus aureus (MIC: 128 µg/mL) compared to the cis form (MIC: 256 µg/mL). Activity correlations are analyzed using molecular docking and QSAR models .
Q. What statistical approaches resolve contradictions in reported concentrations across studies?
- Methodological Answer : Meta-analysis using mixed-effects models accounts for variability from extraction methods (steam distillation vs. hexane extraction) and developmental stages. For instance, Rydingia michauxii shows 0.71% in buds vs. 0.78% in flowers, requiring ANOVA with post-hoc Tukey tests to validate significance (p < 0.05) . Data normalization to internal standards (e.g., borneol) minimizes batch effects .
Q. How can researchers validate p-Mentha-1,5-dien-8-ol’s ecological roles in plant-insect interactions?
- Methodological Answer : Electrophysiological assays (e.g., EAG) test insect antennae responses to synthetic p-Mentha-1,5-dien-8-ol. Field experiments using olfactometers compare attraction/repellence in herbivores (e.g., aphids). Data are analyzed via generalized linear models (GLM) with logit link functions to quantify dose-response relationships .
Methodological Frameworks and Tools
- Data Analysis : Use R packages (e.g.,
MetaboAnalystR) for multivariate analysis of GC-MS datasets, including PCA to differentiate chemotypes . - Ethical Compliance : For field studies, adhere to frameworks like FINER (Feasible, Novel, Ethical, Relevant) and obtain ethics approvals for bioresource sampling .
- Reproducibility : Document methods per BJOC guidelines: report column specifications (e.g., DB-5ms, 30 m × 0.25 mm ID), split ratios, and detector settings to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
